molecular formula C12H15ClO B3008534 (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol CAS No. 2260937-76-4

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol

Cat. No.: B3008534
CAS No.: 2260937-76-4
M. Wt: 210.7
InChI Key: YODOSUXIFIKCCI-CMPLNLGQSA-N
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Description

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a 3-chlorophenylmethyl substituent. Its stereochemistry (R,S configuration) and aromatic chlorinated moiety make it a compound of interest in pharmaceutical and materials science research.

Properties

IUPAC Name

(1R,2S)-2-[(3-chlorophenyl)methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODOSUXIFIKCCI-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 3-chlorobenzyl bromide.

    Grignard Reaction: The 3-chlorobenzyl bromide is reacted with magnesium to form the Grignard reagent, which is then added to cyclopentanone to form the intermediate.

    Reduction: The intermediate is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using hydrogenation with catalysts like palladium on carbon (Pd/C).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Formation of the corresponding alkane

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Fluorophenyl Analog: (1R,2S)-2-(3-Fluorophenyl)cyclopentan-1-ol

  • Structure : Differs by substitution of chlorine with fluorine at the phenyl position.
  • Molecular Formula : C₁₁H₁₃FO vs. C₁₁H₁₃ClO (target compound).
  • Molecular Weight : 180.22 g/mol (fluorine) vs. ~196.68 g/mol (estimated for chlorine).
  • Key Differences: Electronegativity and Size: Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance and alter electronic interactions. Synthesis: Fluorinated analogs may require specialized reagents (e.g., Balz-Schiemann reaction), whereas chlorinated derivatives often employ Friedel-Crafts or nucleophilic substitution .

Amino-Substituted Derivative: (1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol

  • Structure: Features an amino group (-NH₂) on a 2-chlorophenyl ring instead of a methyl group.
  • Molecular Formula: C₁₁H₁₄ClNO vs. C₁₁H₁₃ClO (target).
  • Molecular Weight : 211.69 g/mol vs. ~196.68 g/mol.
  • Key Differences: Solubility: The amino group introduces hydrogen-bonding capability, improving aqueous solubility under acidic conditions. Reactivity: The amino substituent may participate in condensation or coordination reactions, unlike the inert methyl group in the target compound. Stereochemistry: The (R,R) configuration vs. (R,S) in the target compound could lead to divergent crystallographic behaviors or biological target affinities .

Triazole-Thione Derivatives with Chlorophenyl Groups

  • Examples : Compounds 19a, 20a, and 21a () contain 3-chlorophenyl groups but with triazole-thione cores.
  • Biological Activity: Triazole derivatives often exhibit antimicrobial or antiviral properties, whereas cyclopentanols may target enzymes like cyclooxygenases or alcohol dehydrogenases. Synthesis Yields: 75–82% for triazole derivatives vs. ~76% for cyclopentenol analogs (), suggesting comparable efficiency in respective synthetic routes .

Simpler Cyclopentanol Derivatives: 1-Methylcyclopentanol

  • Structure: Lacks aromatic substituents, with a methyl group on the cyclopentanol ring.
  • Molecular Formula : C₆H₁₂O vs. C₁₁H₁₃ClO (target).
  • Molecular Weight : 100.16 g/mol vs. ~196.68 g/mol.
  • Key Differences :
    • Volatility : The smaller size and lack of aromaticity result in lower boiling points and higher volatility.
    • Applications : Used as a solvent or fragrance intermediate (), whereas chlorinated derivatives may have niche roles in drug discovery .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry
Target: (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol C₁₁H₁₃ClO ~196.68 3-Chlorophenylmethyl (1R,2S)
Fluorophenyl Analog C₁₁H₁₃FO 180.22 3-Fluorophenyl (1R,2S)
Amino-Substituted Derivative C₁₁H₁₄ClNO 211.69 2-Chlorophenylamino (1R,2R)
1-Methylcyclopentanol C₆H₁₂O 100.16 Methyl N/A

Research Findings and Implications

  • Synthesis: The reduction of cyclopentenones using AlH₃ () could be adapted for synthesizing the target compound, with yields (~76%) comparable to triazole derivatives .
  • Crystallography: SHELX programs () are critical for resolving stereochemistry, particularly for chiral centers in cyclopentanols. The (R,S) configuration may influence crystal packing and enantiomeric purity .

Biological Activity

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol, commonly referred to as CPC-OH, is a chiral organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a chlorophenylmethyl group. This compound has drawn interest in the field of medicinal chemistry due to its potential biological activities, although specific research on CPC-OH itself is limited. This article reviews available literature on the biological activity of similar cyclopentane derivatives and discusses potential implications for CPC-OH.

Chemical Structure and Properties

CPC-OH has the following structural formula:

CPC OH C12H15ClO\text{CPC OH }C_{12}H_{15}ClO

Key features include:

  • Chirality : The compound has specific stereochemistry, indicated by the (1R,2S) configuration.
  • Functional Groups : Presence of a hydroxyl (-OH) group which is often associated with biological activity.

Biological Activity Overview

While direct studies on CPC-OH are scarce, related compounds have demonstrated various biological activities. The following sections summarize findings relevant to cyclopentane derivatives and their potential therapeutic applications.

1. Anticancer Activity

Several studies have indicated that cyclopentane derivatives exhibit anticancer properties. For example:

  • Cytotoxicity : Compounds similar to CPC-OH have shown selective cytotoxicity against various cancer cell lines. In vitro studies reported IC50 values indicating significant inhibition of cell proliferation in human lung adenocarcinoma (A549) and melanoma (A375) cell lines .
CompoundCell LineIC50 (µM)
Similar Compound 1A549 (Lung)10
Similar Compound 2A375 (Melanoma)5.7

2. Antimicrobial Properties

Cyclopentane derivatives have also been evaluated for their antimicrobial activities:

  • Antibacterial and Antifungal Effects : Some derivatives demonstrated significant antibacterial effects against Gram-positive bacteria and antifungal activity against Candida species .

3. Neuroprotective Effects

Research into cyclopentane compounds has suggested potential neuroprotective properties:

  • Mechanism of Action : These compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

The synthesis of CPC-OH can be achieved through stereoselective reduction methods from ketone precursors. The mechanism of action remains largely unexplored; however, it is hypothesized that the hydroxyl group may play a crucial role in mediating interactions with biological targets such as enzymes or receptors.

Case Studies

While specific case studies on CPC-OH are lacking, analogous compounds have been investigated:

  • Study on Related Cyclopentane Derivatives : A study evaluated the metabolism and pharmacokinetics of a structurally similar compound in vivo, providing insights into absorption and distribution characteristics that could inform future studies on CPC-OH .

Q & A

Q. Why do computational predictions of pKa diverge from experimental measurements?

  • Methodological Answer : Solvent effects and hydrogen-bonding networks are often inadequately modeled. Use explicit solvent models in DFT calculations. Validate with potentiometric titrations in relevant solvents (e.g., DMSO/water mixtures) .

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